4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride
Description
Properties
IUPAC Name |
4,7-difluoro-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-7-1-2-8(10)6-4-11-3-5(6)7;/h1-2,11H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEBQVULSXLMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2CN1)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-difluoro-2,3-dihydro-1H-isoindole with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Fluorination Patterns
(a) 4,6-Difluoro-2,3-dihydro-1H-isoindole
- Molecular Formula : C₈H₇F₂N
- CAS No.: 1283719-83-4
- Key Differences: Fluorine atoms are positioned at 4 and 6 instead of 4 and 6.
(b) 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Molecular Formula : C₉H₉F₂N·HCl
- CAS No.: Not explicitly stated, but InChIKey: DAURVHMJENUGCM
- Key Differences : Features an indene core (fully saturated) with fluorines at 6 and 7 positions. The amine group at position 1 distinguishes it from the isoindole structure of the target compound.
(c) 5-Fluoroisoindoline Hydrochloride
- Molecular Formula : C₈H₈FN·HCl
- CAS No.: 685565-15-5
- Key Differences: Monofluoro substitution at position 5 reduces electron-withdrawing effects compared to the difluoro target compound.
Substituted Derivatives
(a) 5-Nitroisoindoline Hydrochloride
- Molecular Formula : C₈H₈N₂O₂·HCl
- CAS No.: 400727-69-7
- This derivative is subject to stricter regulatory tariffs (20% general tariff vs. 6.5% for heterocyclic compounds) .
(b) 1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene
- Molecular Formula : C₉H₇ClF₂
- CAS No.: 1188233-02-4
- This compound is structurally distinct but shares fluorination at 4 and 7 positions.
Physicochemical and Commercial Properties
| Compound | Molecular Weight (g/mol) | Purity | Key Applications |
|---|---|---|---|
| 4,7-Difluoro-2,3-dihydro-1H-isoindole HCl | 173.62 | >98% | Research (in vivo/in vitro) |
| 5-Fluoroisoindoline HCl | 173.62 | 99% | Pharmaceutical intermediates |
| 4,6-Difluoro-2,3-dihydro-1H-isoindole | 155.14 | Not stated | Chemical synthesis |
| 5-Nitroisoindoline HCl | 217.63 | Industrial grade | Specialty chemicals |
Notes:
Biological Activity
4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride is a novel compound characterized by its unique bicyclic isoindole framework with fluorine substituents. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4,7-difluoro-2,3-dihydro-1H-isoindole hydrochloride is CHClFN, with a molecular weight of approximately 195.61 g/mol. The presence of fluorine atoms at the 4 and 7 positions enhances its reactivity and potential for biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 195.61 g/mol |
| Solubility | High (due to hydrochloride salt) |
While specific mechanisms of action for 4,7-difluoro-2,3-dihydro-1H-isoindole hydrochloride have not been fully elucidated, its structure suggests potential interactions with various biological targets. Compounds with similar isoindole frameworks have shown activity against enzymes and receptors involved in critical biochemical pathways .
Antitumor Potential
Research indicates that derivatives of isoindole compounds can exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Although specific data on 4,7-difluoro-2,3-dihydro-1H-isoindole hydrochloride is limited, its structural similarity to known antitumor agents suggests it may possess similar properties.
Neuroprotective Effects
In related studies involving isoindole derivatives, compounds have been shown to protect against oxidative stress and improve neurobehavioral outcomes in ischemic models. For example, derivatives were effective in reducing infarct size and improving survival rates in animal models of stroke . This raises the possibility that 4,7-difluoro-2,3-dihydro-1H-isoindole hydrochloride could also exhibit neuroprotective effects.
Case Studies and Research Findings
- Antiplatelet Activity : A study on structurally similar compounds revealed significant inhibitory effects on platelet aggregation, suggesting potential cardiovascular benefits .
- In Silico Studies : Molecular docking studies have indicated that isoindole derivatives can interact with acetylcholinesterase (AChE), which is crucial for neurodegenerative disease therapies .
- Safety Profile : While specific toxicity data for this compound is scarce, general safety considerations for fluorinated compounds indicate potential irritations; thus, handling should be approached with caution.
Q & A
Q. What are the recommended synthetic routes for 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride, and how can reaction conditions be optimized?
Fluorinated isoindole derivatives are typically synthesized via halogenation or cyclization strategies. For example, tetrafluoroindole synthesis involves sequential fluorination of benzene derivatives (e.g., hexafluorobenzene) followed by cyclization . For 4,7-difluoro analogs, optimizing stoichiometry of fluorinating agents (e.g., Selectfluor®) and reaction temperature (80–120°C) can improve yield. Intermediate characterization via H/F NMR and LC-MS is critical to confirm regioselectivity .
Q. How can purity and structural integrity be validated for this compound?
High-performance liquid chromatography (HPLC) with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) is recommended. Use a mobile phase of 0.03 mol·L potassium dihydrogen phosphate-methanol (70:30) at 1 mL·min flow rate, with UV detection at 207 nm. Calibration curves (1.09–10.90 μg·mL) and recovery studies (RSD <1.5%) ensure accuracy . Mass spectrometry and C NMR further confirm molecular weight and fluorination patterns .
Q. What storage conditions prevent degradation of the hydrochloride salt?
Store lyophilized powder at -20°C in airtight, light-protected containers. For stock solutions, aliquot in anhydrous DMSO or methanol, seal tightly, and use within one month. Avoid freeze-thaw cycles, as repeated phase changes may induce hydrolysis or aggregation .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for fluorinated isoindoles?
Fluorine atoms induce complex splitting in H NMR due to H-F coupling. Use F NMR to directly assign fluorine positions. For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) or computational modeling (DFT calculations) can clarify spatial arrangements. Compare data with structurally related compounds (e.g., 5-Fluoroisoindoline hydrochloride) to identify positional isomers .
Q. What strategies enhance biological target selectivity for isoindole derivatives in pharmacological studies?
Structure-activity relationship (SAR) studies are key. For example, modifying substituents on the isoindole core (e.g., 4,7-difluoro vs. 5-fluoro) can alter binding affinity. In RORγt inhibition, selectivity over RORα/β (>1,000-fold) is achieved by optimizing hydrophobic interactions with the ligand-binding domain . Pair in vitro assays (e.g., Th17 differentiation IC) with molecular docking to refine selectivity .
Q. How to design stability studies for hydrochloride salts in formulation matrices (e.g., hydrogels)?
Accelerated stability testing under varying pH (4–8), temperature (4–40°C), and humidity (40–75% RH) identifies degradation pathways. For hydrogel formulations, monitor drug release kinetics (e.g., Franz diffusion cells) and polymer compatibility via FTIR. Include control groups with free drug to assess matrix effects .
Q. What computational methods predict reactivity and regioselectivity in fluorinated isoindole synthesis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic/electrophilic sites, guiding fluorination regioselectivity. Compare with experimental data (e.g., X-ray crystallography of intermediates) to validate predictions .
Q. How to evaluate in vitro and in vivo biological activity of fluorinated isoindole derivatives?
For neurotransmitter-related studies, use radioligand binding assays (e.g., dopamine transporter inhibition) and microdialysis in rodent models. In inflammation models, measure IL-17A secretion (ELISA) and RORγt transcriptional activity (luciferase reporter assays). For in vivo efficacy, employ burn injury models to assess hydrogel-formulated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
